(4-Chloropyrimidin-2-yl)methanamine hydrochloride (4-Chloropyrimidin-2-yl)methanamine hydrochloride
Brand Name: Vulcanchem
CAS No.: 1646556-93-5
VCID: VC6969740
InChI: InChI=1S/C5H6ClN3.ClH/c6-4-1-2-8-5(3-7)9-4;/h1-2H,3,7H2;1H
SMILES: C1=CN=C(N=C1Cl)CN.Cl
Molecular Formula: C5H7Cl2N3
Molecular Weight: 180.03

(4-Chloropyrimidin-2-yl)methanamine hydrochloride

CAS No.: 1646556-93-5

Cat. No.: VC6969740

Molecular Formula: C5H7Cl2N3

Molecular Weight: 180.03

* For research use only. Not for human or veterinary use.

(4-Chloropyrimidin-2-yl)methanamine hydrochloride - 1646556-93-5

Specification

CAS No. 1646556-93-5
Molecular Formula C5H7Cl2N3
Molecular Weight 180.03
IUPAC Name (4-chloropyrimidin-2-yl)methanamine;hydrochloride
Standard InChI InChI=1S/C5H6ClN3.ClH/c6-4-1-2-8-5(3-7)9-4;/h1-2H,3,7H2;1H
Standard InChI Key FUZGKSPDRZBBKK-UHFFFAOYSA-N
SMILES C1=CN=C(N=C1Cl)CN.Cl

Introduction

Chemical Identity and Structural Characteristics

Nomenclature and Molecular Formula

The systematic IUPAC name for this compound is (4-chloropyrimidin-2-yl)methanamine hydrochloride, reflecting its pyrimidine core with substituents at positions 2 and 4. Its molecular formula is C₅H₇Cl₂N₃, derived from the pyrimidine ring (C₄H₃N₂), an aminomethyl group (-CH₂NH₂), a chlorine atom, and a hydrochloride counterion. The molecular weight is calculated as 180.05 g/mol for the free base and 216.51 g/mol for the hydrochloride salt, consistent with analogous pyrimidine derivatives .

Structural Analysis

The pyrimidine ring adopts a planar conformation, with the chlorine atom at position 4 and the aminomethyl group at position 2 influencing electronic distribution. X-ray crystallography data from related compounds, such as (4-methylpyrimidin-2-yl)methanamine hydrochloride, reveal intermolecular hydrogen bonding between the amine group and chloride ions, stabilizing the crystal lattice . The chlorine substituent enhances electrophilicity at position 4, making it reactive toward nucleophilic substitution.

Table 1: Comparative Structural Data of Pyrimidine Derivatives

CompoundMolecular FormulaMolecular Weight (g/mol)Substituents
(4-Chloropyrimidin-2-yl)methanamine HClC₅H₇Cl₂N₃216.514-Cl, 2-CH₂NH₂·HCl
(4-Methylpyrimidin-2-yl)methanamine HClC₆H₁₀ClN₃159.624-CH₃, 2-CH₂NH₂·HCl
(4,6-Dichloropyrimidin-2-yl)methanamine HClC₅H₆Cl₃N₃214.484,6-Cl₂, 2-CH₂NH₂·HCl

Synthesis and Manufacturing

Synthetic Routes

The synthesis of (4-chloropyrimidin-2-yl)methanamine hydrochloride can be inferred from methods used for analogous compounds:

  • Chlorination of Pyrimidine Precursors: Starting with 2-aminomethylpyrimidine, electrophilic aromatic substitution introduces chlorine at position 4 using reagents like POCl₃ or Cl₂ gas under controlled conditions .

  • Hydrochloride Formation: The free base is treated with hydrochloric acid to yield the hydrochloride salt, enhancing stability and solubility .

Optimization Challenges

Key challenges include minimizing di- or tri-chlorination byproducts and ensuring regioselectivity. Computational modeling, such as free energy perturbation (FEP) studies, has been employed to predict reaction pathways and optimize conditions for monosubstitution .

Physicochemical Properties

Thermal and Solubility Profiles

While experimental data for the target compound is scarce, analogs suggest:

  • Melting Point: ~200–220°C (decomposition observed near 220°C in dichloro analogs).

  • Solubility: High solubility in polar solvents (e.g., water, DMSO) due to ionic hydrochloride nature; logP ≈ 1.2, indicating moderate lipophilicity .

Spectroscopic Characteristics

  • IR Spectroscopy: N-H stretches (3300–3500 cm⁻¹), C-Cl (600–800 cm⁻¹), and aromatic C=C/C=N (1500–1600 cm⁻¹) .

  • NMR: ¹H NMR signals for the aminomethyl group (δ 3.8–4.2 ppm) and pyrimidine protons (δ 8.1–8.5 ppm).

Biological Activity and Applications

Table 2: Biological Activity of Selected Pyrimidine Analogs

CompoundTargetIC₅₀ (nM)Selectivity (vs. Wild Type)
Imidazo[3.2-b]pyrazole derivativeEGFR L858R/T790M/C797S17.1>40 µM (2,340-fold)
(4-Methylpyrimidin-2-yl)methanamine HClN/AN/AN/A

Industrial Applications

  • Agrochemicals: Chlorinated pyrimidines serve as intermediates in herbicides and fungicides.

  • Material Science: Pyrimidine hydrochlorides are utilized in coordination polymers for catalytic applications.

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